(2R,3R,6R)-3-(3,5-difluorophenyl)-N-propyl-1,5-diazatricyclo[5.2.2.02,6]undecane-5-carboxamide
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Overview
Description
(2R,3R,6R)-3-(3,5-difluorophenyl)-N-propyl-1,5-diazatricyclo[52202,6]undecane-5-carboxamide is a complex organic compound with a unique tricyclic structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2R,3R,6R)-3-(3,5-difluorophenyl)-N-propyl-1,5-diazatricyclo[5.2.2.02,6]undecane-5-carboxamide typically involves multiple steps, starting from readily available precursors. The key steps include the formation of the tricyclic core, introduction of the difluorophenyl group, and the final coupling with the propyl group. Specific reaction conditions such as temperature, solvents, and catalysts are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve continuous flow synthesis techniques to enhance efficiency and scalability. Advanced methods such as catalytic hydrogenation, selective halogenation, and high-pressure reactions are employed to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions
(2R,3R,6R)-3-(3,5-difluorophenyl)-N-propyl-1,5-diazatricyclo[5.2.2.02,6]undecane-5-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur at the difluorophenyl group using reagents like sodium methoxide.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., hydrogen gas with palladium catalyst), and nucleophiles (e.g., sodium methoxide). Reaction conditions such as temperature, pressure, and solvent choice are critical for optimizing the reaction outcomes.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
Chemistry
In chemistry, (2R,3R,6R)-3-(3,5-difluorophenyl)-N-propyl-1,5-diazatricyclo[5.2.2.02,6]undecane-5-carboxamide is used as a building block for synthesizing more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology
In biological research, this compound is studied for its potential interactions with various biological targets. It may serve as a ligand in binding studies or as a probe in biochemical assays.
Medicine
In medicine, this compound is investigated for its potential therapeutic effects. It may exhibit activity against certain diseases or conditions, making it a candidate for drug development.
Industry
In industrial applications, this compound can be used in the production of specialty chemicals, polymers, and advanced materials. Its unique properties make it suitable for various industrial processes.
Mechanism of Action
The mechanism of action of (2R,3R,6R)-3-(3,5-difluorophenyl)-N-propyl-1,5-diazatricyclo[5.2.2.02,6]undecane-5-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound may modulate the activity of these targets through binding interactions, leading to downstream effects on cellular pathways and processes.
Comparison with Similar Compounds
Similar Compounds
- 3-(3,5-Difluorophenyl)propionic acid
- Steviol glycosides
- Other tricyclic amides
Uniqueness
Compared to similar compounds, (2R,3R,6R)-3-(3,5-difluorophenyl)-N-propyl-1,5-diazatricyclo[5.2.2.02,6]undecane-5-carboxamide stands out due to its specific tricyclic structure and the presence of the difluorophenyl group. These features confer unique chemical and biological properties, making it a valuable compound for various applications.
Properties
IUPAC Name |
(2R,3R,6R)-3-(3,5-difluorophenyl)-N-propyl-1,5-diazatricyclo[5.2.2.02,6]undecane-5-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25F2N3O/c1-2-5-22-19(25)24-11-16(13-8-14(20)10-15(21)9-13)18-17(24)12-3-6-23(18)7-4-12/h8-10,12,16-18H,2-7,11H2,1H3,(H,22,25)/t16-,17+,18+/m0/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FFOQHXJAFORERU-RCCFBDPRSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNC(=O)N1CC(C2C1C3CCN2CC3)C4=CC(=CC(=C4)F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCNC(=O)N1C[C@H]([C@@H]2[C@H]1C3CCN2CC3)C4=CC(=CC(=C4)F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H25F2N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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